

Application Notes and Protocols for BBO-10203 in In Vivo Mouse Models

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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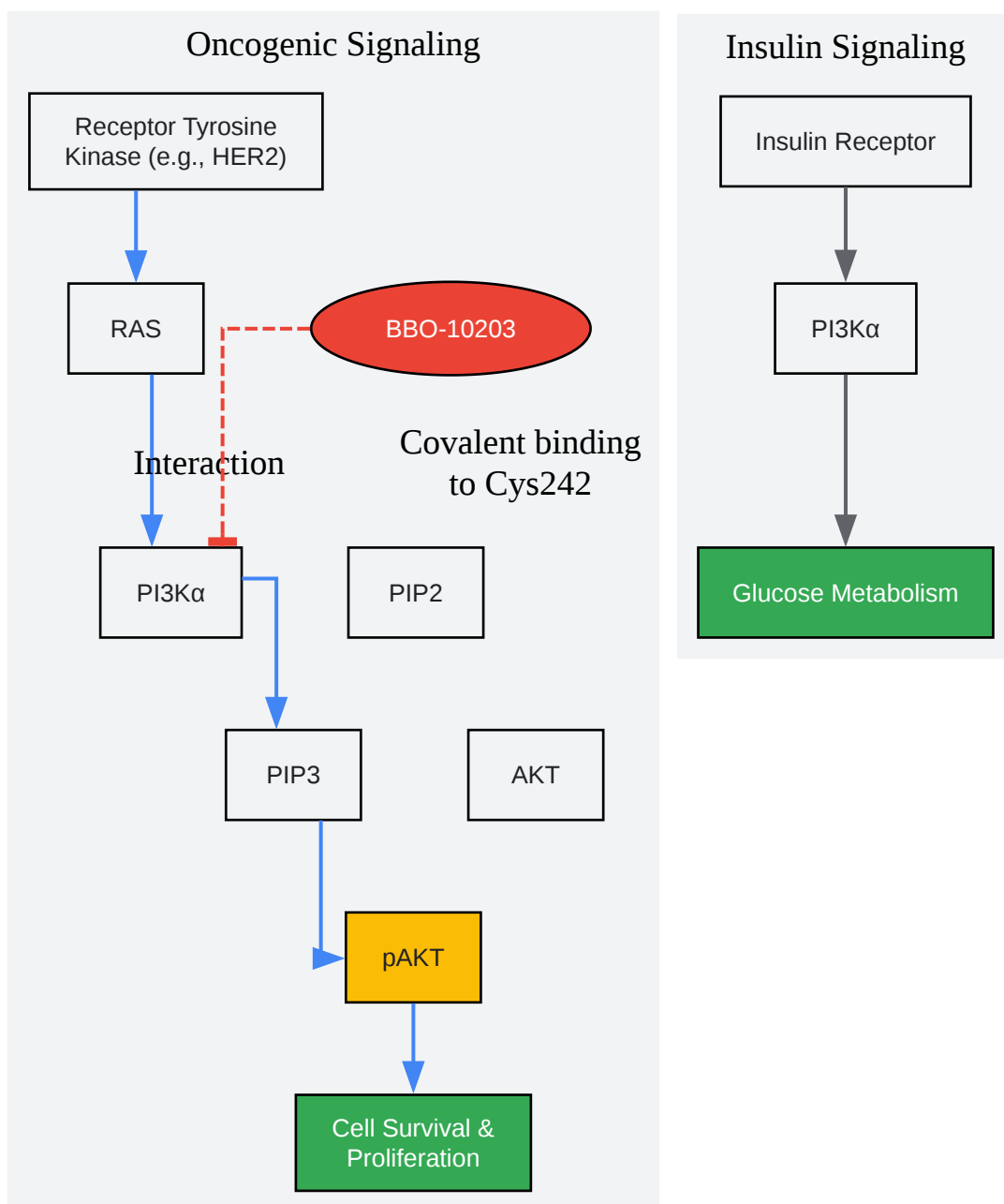
For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between RAS and phosphoinositide 3-kinase alpha (PI3K α).^{[1][2]} By covalently binding to cysteine 242 (Cys242) in the RAS-binding domain (RBD) of PI3K α 's p110 α catalytic subunit, **BBO-10203** effectively disrupts RAS-mediated PI3K α activation.^{[1][3]} This targeted mechanism has demonstrated potent anti-tumor activity in preclinical mouse models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.^[4] A key advantage of **BBO-10203** is its ability to inhibit tumor growth without inducing hyperglycemia, a common side effect of conventional PI3K α kinase inhibitors, as it does not interfere with insulin-dependent glucose metabolism.^{[1][2][4]} These application notes provide detailed protocols for the use of **BBO-10203** in in vivo mouse xenograft models, including dosage, administration, and methods for assessing efficacy and pharmacodynamics.

Mechanism of Action

BBO-10203 represents a novel approach to inhibiting the PI3K pathway. Instead of directly targeting the kinase active site, it acts as a "breaker" of the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3K α .^{[1][4]} This specific disruption of the upstream signaling node leads to the inhibition of downstream effectors like AKT, resulting in reduced tumor cell proliferation and survival.^{[1][5]}



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BBO-10203 Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported efficacy and pharmacodynamic effects of **BBO-10203** in various preclinical mouse models.

Table 1: In Vivo Efficacy of **BBO-10203** in Xenograft Models

Mouse Model	Cancer Type	Treatment	Dosing Schedule	Outcome	Reference
KYSE-410	Esophageal Squamous Cell Carcinoma (HER2amp/K RASG12C)	BBO-10203 30 mg/kg	Daily, Oral	Significant tumor regression	[5] [6]
BT-474	Breast Cancer (ER+, HER2amp, PIK3CAK111N)	BBO-10203 100 mg/kg	Daily, Oral	88% tumor growth inhibition	[1] [7]
Various	PIK3CA mutant and HER2amp human xenografts	BBO-10203	Repeated Dosing, Oral	Significant antitumor efficacy	[5] [6]

Table 2: Pharmacodynamic Effects of **BBO-10203** in KYSE-410 Xenograft Model

Dose (mg/kg, Oral)	Time Point	Effect on pAKT	Reference
1-100	Dose-dependent	Inhibition of pAKT	[5] [6]
30	24 hours	~80% maximal inhibition, sustained	[5] [6]
100	24 hours	Sustained inhibition	[8]

Experimental Protocols

Protocol 1: Evaluation of BBO-10203 Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a human tumor xenograft model and subsequent treatment with **BBO-10203** to evaluate its effect on tumor growth.

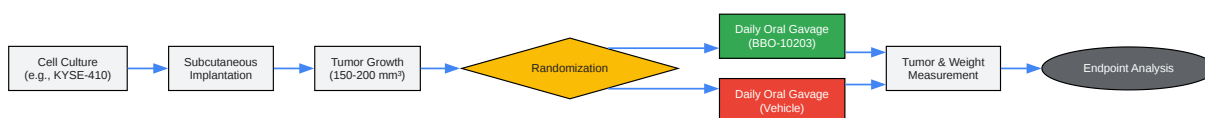
Materials:

- Human cancer cell line (e.g., KYSE-410 or BT-474)
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- **BBO-10203**
- Vehicle control (formulation buffer)
- Calipers
- Oral gavage needles
- Standard animal housing and care facilities

Procedure:

- Cell Preparation and Implantation:
 - Culture cancer cells to ~80% confluency.
 - Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^7$ cells/mL.
 - Subcutaneously inject 100-200 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:

- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
(Volume = (Length x Width²)/2).
- When tumors reach a mean size of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation and Administration:
 - Prepare **BBO-10203** in a suitable vehicle for oral administration.
 - Administer **BBO-10203** (e.g., 30 mg/kg or 100 mg/kg) or vehicle control to the respective groups daily via oral gavage.
- Monitoring and Endpoints:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of animal morbidity.
 - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).



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Xenograft Efficacy Study Workflow

Protocol 2: Pharmacodynamic Analysis of pAKT Inhibition

This protocol details the assessment of target engagement by measuring the inhibition of phosphorylated AKT (pAKT) in tumor tissue following **BBO-10203** administration.

Materials:

- Tumor-bearing mice from an efficacy study (Protocol 1)
- **BBO-10203**
- Anesthesia
- Surgical tools for tumor excision
- Flash-freezing supplies (liquid nitrogen)
- Protein lysis buffer with protease and phosphatase inhibitors
- Western blotting or ELISA reagents for pAKT and total AKT

Procedure:

- Dosing and Sample Collection:
 - Administer a single oral dose of **BBO-10203** (e.g., 3-100 mg/kg) to tumor-bearing mice.
 - At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice.
 - Immediately excise the tumors and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.
- Protein Extraction:
 - Homogenize the frozen tumor tissue in ice-cold lysis buffer.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
 - Determine the protein concentration of the lysate.
- pAKT Analysis:

- Analyze the levels of pAKT (e.g., pAKT Ser473) and total AKT in the tumor lysates using Western blotting or a quantitative ELISA.
- Normalize the pAKT signal to the total AKT signal to determine the extent of inhibition.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol is to assess the impact of **BBO-10203** on glucose metabolism, a key differentiating safety feature.

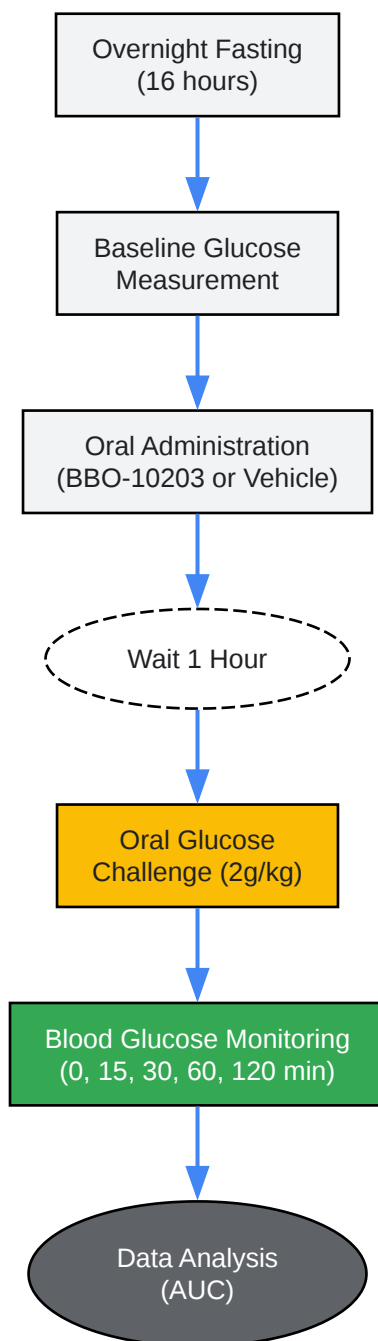
Materials:

- Male C57BL/6 mice or tumor-bearing mice
- **BBO-10203**
- Vehicle control
- Glucose solution (e.g., 2 g/kg)
- Glucometer and test strips
- Oral gavage needles

Procedure:

- Fasting:
 - Fast mice overnight (approximately 16 hours) with free access to water.
- Baseline and Dosing:
 - Measure baseline blood glucose from the tail vein.
 - Administer a single oral dose of **BBO-10203** (e.g., 100 mg/kg, 3x the efficacious dose) or vehicle.^[9]
- Glucose Challenge:

- One hour after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
- Blood Glucose Monitoring:
 - Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis:
 - Plot blood glucose concentration over time for each treatment group.
 - Calculate the area under the curve (AUC) to quantify the glucose tolerance.



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Oral Glucose Tolerance Test Workflow

Conclusion

BBO-10203 is a promising anti-cancer agent with a unique mechanism of action that offers potent tumor growth inhibition without the metabolic side effects common to other PI3K α inhibitors. The protocols outlined in these application notes provide a framework for the in vivo

evaluation of **BBO-10203** in mouse models. Adherence to these detailed methodologies will enable researchers to robustly assess the efficacy and pharmacodynamic properties of this novel compound in various preclinical cancer models. As research is currently in the preclinical stage, further investigation into combination therapies and mechanisms of resistance will be critical for its clinical development.[1]

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